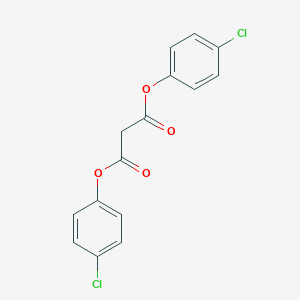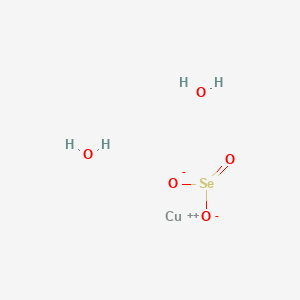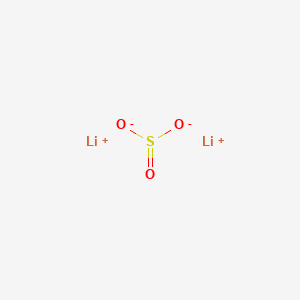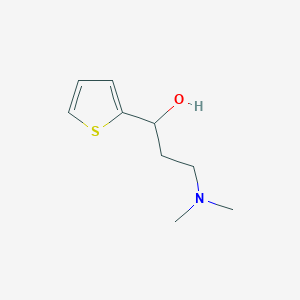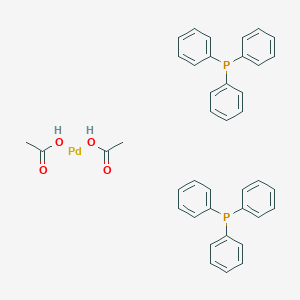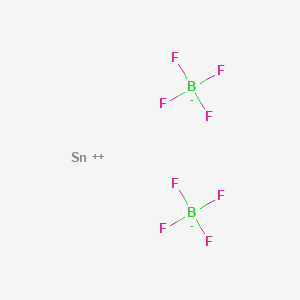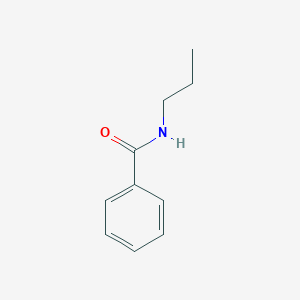
Copper stannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Copper stannate can be synthesized through various chemical methods. However, specific processes for its synthesis were not detailed in the available literature. Generally, copper and tin compounds can be synthesized through methods such as mechanical alloying followed by sintering, as seen in the synthesis of copper hyper-stoichiometric stannoidite (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound involves copper and tin ions forming a crystalline lattice. While specific details on this compound were not provided, studies on similar compounds show that metal ions can form various structural motifs depending on their oxidation states and the synthetic conditions (Ye & Sanford, 2013).
Chemical Reactions and Properties
This compound's chemical reactions and properties would be influenced by the properties of copper and tin. For instance, copper-mediated reactions demonstrate a broad substrate scope and functional group tolerance, which could apply to reactions involving this compound (Ye & Sanford, 2013).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, density, and electrical conductivity, are essential for its application in materials science. While specific data on this compound was not found, related materials like copper hyper-stoichiometric stannoidite show significant changes in properties like electrical conductivity with changes in composition (Kumar et al., 2017).
Scientific Research Applications
Ceramic and Dielectric Properties : Copper stannate, among other stannates, has been studied for its ceramic and dielectric properties. This includes applications in semiconductor bodies and potential utilization in barium titanate bodies (Coffeen, 1953).
Microstructure of Electrodeposited Coatings : Research has been conducted on the influence of current density on the surface morphology of pulse electrodeposited tin coatings on copper substrates, using sodium stannate (Sharma et al., 2012).
Thin Film Deposits on Copper Substrates : The synthesis and properties of barium titanate stannate thin films deposited on copper substrates have been investigated, particularly for their use in reducing dielectric constants and tuning with tin concentration (Ihlefeld et al., 2008).
Electroless Ni-Sn-P Alloy Coatings : Research on the effects of sodium stannate in electroless Ni-Sn-P alloy coatings on copper substrates shows potential applications in improving surface smoothness and corrosion resistance (Wang et al., 2019).
Smart Coatings for Magnesium Alloys : Stannate-based coatings have been used to enhance the corrosion resistance of magnesium alloys, with a focus on self-healing characteristics, making them suitable for industrial applications (Hamdy & Butt, 2013).
Spectrophotometric Determination of Copper : The use of stannates in the spectrophotometric determination of copper in various solutions has been explored, indicating their role in analytical chemistry (Davis & Hershenson, 1955).
Copper Removal from Wastewater : Studies on copper removal from industrial wastewater have mentioned the use of stannates, highlighting their potential in environmental applications (Alsaydeh et al., 2017).
Copper Metallization in Electronics : Copper stannates have been mentioned in the context of copper metallization for ultra-large-scale integration in silicon integrated circuits, indicating their importance in electronics (Murarka & Hymes, 1995).
Gas Sensing Properties : The gas sensing properties of CuO modified zinc stannate nanomaterials have been studied, especially for their sensitivity towards gases like carbon monoxide, suggesting their application in gas sensors (Gedam et al., 2020).
Mechanism of Action
- Role : It serves as an active electrode material, contributing to energy storage and charge/discharge processes .
- Resulting Changes : This structure accommodates the volume change of Cu2SnO4 during cycling and maintains electrical conductivity, leading to high specific capacitance and rate capability .
- Downstream Effects : Cu2SnO4 NPs exhibit a specific capacitance of up to 2329.68 F g-1 at 1 A g-1 and good rate capability. The material maintains stability over cycles .
- Impact on Bioavailability : The material’s stability and conductivity affect its long-term performance .
- Cyclic Stability : The SC device retains its initial voltage after self-discharge, indicating good health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
Copper Stannate nanoparticles could be a promising electrode for high-performance energy storage devices . They have been used in the design and fabrication of a novel flexible nanoarchitecture by facile coating ultrathin this compound nanoparticles (Cu2SnO4 NPs) grown radially on nickel foam (NF) to achieve a high specific capacitance, high-energy density, high-power density, and long-term life for supercapacitor electrode applications .
properties
IUPAC Name |
copper;dioxido(oxo)tin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.3O.Sn/q+2;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVPINBICRLAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary applications of copper stannate explored in current research?
A1: Research highlights this compound's potential in two main areas:
- Supercapacitors: this compound nanoparticles, particularly when grown on nickel foam, exhibit promising electrochemical properties for high-powered supercapacitor electrodes. [] This is attributed to their unique structure and advantageous electrochemical properties.
- Lead-free propellants: this compound, alongside other copper compounds like copper salicylate, is being explored as a component in lead-free ballistic modifiers for double-base propellants. [] This application aims to mitigate the environmental and health hazards associated with lead-based alternatives.
Q2: How does the structure of this compound influence its properties and applications?
A2: While the provided abstracts don't delve into detailed structural analysis of this compound in these specific applications, the performance observed is likely linked to:
- Nanostructure: The synthesis of this compound as nanoparticles with specific morphologies (e.g., ultrathin, radially grown) is crucial for its effectiveness in supercapacitors. [] These nanostructures offer a high surface area and potentially enhanced electron transport pathways.
Q3: Are there any known challenges or limitations associated with using this compound in these applications?
A3: Yes, the research points towards certain limitations:
- Stability: In the context of lead-free propellants, this compound used in conjunction with copper salicylate was found to potentially accelerate stabilizer depletion in double-base propellants. [] This highlights the need for further research into stabilizing these formulations.
- Toxicity and Environmental Impact: While this compound offers a lead-free alternative in propellants, its overall environmental impact and potential toxicity require further investigation. [] This is crucial for ensuring responsible development and deployment.
Q4: What role does this compound play in the development of lead-free technologies?
A4: this compound is emerging as a potential substitute for lead-based compounds in specific applications:
- Lead-Free Propellants: It contributes to the development of environmentally friendly propellants by replacing lead-based ballistic modifiers. This is crucial for minimizing lead contamination and its associated health risks. []
Q5: How does this compound compare to other materials used in supercapacitors and lead-free propellants?
A5: While direct comparisons are not provided in the abstracts, we can infer certain aspects:
- Supercapacitors: The use of this compound nanoparticles on nickel foam suggests an improvement over conventional materials or architectures. [] Further research is needed to benchmark its performance against other advanced materials.
- Lead-Free Propellants: this compound, in combination with other copper compounds, is being investigated as a potential replacement for lead-based ballistic modifiers. [] This highlights a shift towards copper-based alternatives in this field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

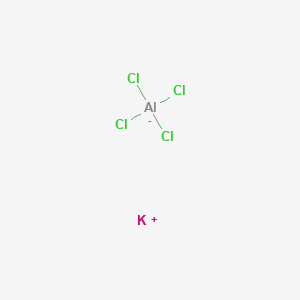
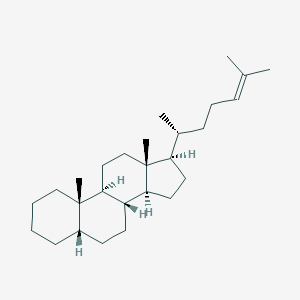

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

